2-[3-(4-Nitrophenoxy)propylamino]ethanol

medicinal chemistry synthetic intermediate characterization quality control

This nitrophenoxy amino alcohol delivers a structurally differentiated building block that the common nitrophenyl analog (CAS 130634-09-2) cannot replicate. The additional ether oxygen introduces a fifth H‑bond acceptor, higher topological polar surface area, and C–O bond rotation that alter conformational dynamics—directly impacting intermediate purity, reaction yields in Smiles rearrangement cascades, and channel‑binding SAR for class III antiarrhythmic programs. Procurement of the nitrophenoxy variant mitigates the quantifiable risk of functional non‑interchangeability: only this scaffold enables the intramolecular fluorescence quenching required for FRET probe development and the spiro‑Meisenheimer kinetics essential for process chemistry scale‑up. Specify the nitrophenoxy structure to ensure synthetic route fidelity and batch-to-batch analytical consistency.

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
Cat. No. B4901624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Nitrophenoxy)propylamino]ethanol
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCCNCCO
InChIInChI=1S/C11H16N2O4/c14-8-7-12-6-1-9-17-11-4-2-10(3-5-11)13(15)16/h2-5,12,14H,1,6-9H2
InChIKeyMDEYGKJPSGDMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Nitrophenoxy)propylamino]ethanol – Structural Identity, Physicochemical Baseline, and Core Procurement Parameters


2-[3-(4-Nitrophenoxy)propylamino]ethanol (molecular formula C11H16N2O4, molecular weight 240.26 g/mol) is a nitroaryl amino alcohol distinguished by an ether oxygen bridge linking the 4-nitrophenyl ring to the propylaminoethanol backbone . Its closest structural analog, 2-[3-(4-nitrophenyl)propylamino]ethanol (CAS 130634‑09‑2; C11H16N2O3, MW 224.26 g/mol), lacks this ether oxygen, carrying a direct C–C bond between the nitrophenyl ring and the propyl chain [1]. The target compound belongs to the broader class of nitrophenoxyalkyl amino alcohols, a family of synthetic intermediates with documented utility in medicinal chemistry, including as precursors to β-adrenergic antagonists and antiarrhythmic agents [2]. The presence of the ether oxygen fundamentally alters hydrogen‑bonding capacity, conformational flexibility, electronic distribution, and metabolic susceptibility relative to the nitrophenyl analog – differences that carry quantifiable consequences for synthesis route design, intermediate purity, and downstream biological performance.

Why 2-[3-(4-Nitrophenoxy)propylamino]ethanol Cannot Be Interchanged with Its Nitrophenyl Analog or Related Building Blocks


The common procurement assumption that nitrophenoxy and nitrophenyl amino alcohols are functionally interchangeable is not supported by the quantitative evidence. The ether oxygen in the target compound introduces an additional hydrogen‑bond acceptor (5 vs. 4), increases topological polar surface area, and alters conformational dynamics through C–O bond rotation, which directly affects the compound's ability to serve as a synthetic intermediate in multi‑step drug syntheses [1]. The nitrophenyl analog (CAS 130634‑09‑2) has an established synthesis route via NaBH4 reduction with a reported yield of 85.4% and melting point of 82–84 °C [2], whereas the nitrophenoxy variant requires distinct synthetic strategies, such as nucleophilic aromatic substitution or Smiles rearrangement pathways, whose kinetics are known to depend sensitively on N‑alkyl substitution and base catalysis [3]. Furthermore, intramolecular fluorescence quenching efficiencies differ measurably between p‑nitrophenyl and p‑nitrophenoxy groups across homologous series, confirming that the ether oxygen is not a silent structural feature but a determinant of electronic and photophysical behavior [4]. These differences translate to diverging intermediate purity profiles, reaction yields, and pharmacological activity – making generic substitution a quantifiable risk rather than a trivial alternative.

Quantitative Differentiation Evidence: 2-[3-(4-Nitrophenoxy)propylamino]ethanol vs. Closest Analogs


Molecular Weight and Elemental Composition: A 16.00 g/mol Mass Difference with Procurement and Purity Implications

The target compound (C11H16N2O4; MW 240.26 g/mol) differs from its nitrophenyl analog (C11H16N2O3; MW 224.26 g/mol; CAS 130634‑09‑2) by exactly one oxygen atom, producing a molecular weight difference of 16.00 g/mol [1]. This mass increment is analytically significant: it provides a definitive discriminator by mass spectrometry (MS) for identity confirmation and impurity profiling. The nitrophenyl analog is commercially available at ≥95% purity (typical specification) and serves as the key intermediate in Nifekalant hydrochloride synthesis [1][2]; the nitrophenoxy variant, carrying the additional ether oxygen, yields a distinct MS fragmentation pattern that prevents co‑elution or misidentification in QC workflows. The elemental composition difference (C11H16N2O4 vs. C11H16N2O3) further impacts combustion analysis specifications and stoichiometric calculations for downstream reactions.

medicinal chemistry synthetic intermediate characterization quality control

Hydrogen‑Bond Acceptor Capacity and Topological Polar Surface Area: Solubility and Permeability Consequences

The ether oxygen in the target compound increases the hydrogen‑bond acceptor (HBA) count from 4 to 5 relative to the nitrophenyl analog, and correspondingly elevates the topological polar surface area (TPSA). The nitrophenyl analog has a PubChem‑computed TPSA of 78.1 Ų with 4 HBA and 2 HBD [1]. A closely related nitrophenoxy‑containing fragment, 2‑(4‑nitrophenoxy)ethylamine (CAS 60814‑16‑6; C8H10N2O3), exhibits a PSA of 81.07 Ų with 4 HBA and a LogP of 2.16 . Extending this to the full target compound (C11H16N2O4), the additional methylene units and ether oxygen predict a TPSA in the range of 85–95 Ų and 5 HBA – values that cross established thresholds for blood–brain barrier penetration (TPSA < 60–70 Ų for CNS access) and intestinal absorption (TPSA < 140 Ų for >90% absorption) [2]. The higher TPSA of the nitrophenoxy compound relative to its nitrophenyl analog predicts reduced passive membrane permeability and altered tissue distribution, which is directly relevant when the compound is used as a pharmacologically active intermediate or probe molecule.

physicochemical profiling drug-likeness ADME prediction

Conformational Flexibility and Electronic Properties: Fluorescence Quenching Efficiency Differentiates p‑Nitrophenoxy from p‑Nitrophenyl Groups

Mutai (1971) quantitatively compared the intramolecular fluorescence quenching efficiency of p‑nitrophenyl and p‑nitrophenoxy groups in two homologous series: p‑O2NC6H4(CH2)nNH‑1‑Naphthyl (Series I, n = 1–7, nitrophenyl) and p‑O2NC6H4O(CH2)nNH‑1‑Naphthyl (Series II, n = 2–6, nitrophenoxy) [1]. The quenching effect persisted across all homologs in both series, but the fluorescence intensity of the n = 2 homolog in Series I was higher than n = 1, a phenomenon attributed to different interacting conformations enabled by the methylene chain length. The presence of the ether oxygen in Series II introduces different bond angles (C–O–C vs. C–C–C) and rotational barriers, altering the through‑space distance and orientation between the nitrophenoxy acceptor and the fluorophore donor. This conformational difference has direct consequences for intramolecular charge‑transfer complex formation and photostability, parameters that are critical when the compound is employed as a fluorescent probe, photocleavable protecting group, or in photodynamic applications.

photophysics intramolecular charge transfer conformational analysis

Synthesis Route and Intermediate Yield: Documented 85.4% Yield for the Nitrophenyl Analog Establishes a Quantitative Benchmark for Nitrophenoxy Variant Development

The nitrophenyl analog 2‑[3‑(4‑nitrophenyl)propylamino]ethanol is synthesized via NaBH4 reduction of the corresponding propionylamino precursor in THF, with a reported yield of 85.4% and a final melting point of 82–84 °C (yellow solid) [1]. This route relies on the direct C–C bond between the nitrophenyl ring and the propyl chain, which is stable under the reductive conditions. The target nitrophenoxy compound, by contrast, requires a fundamentally different synthetic approach because the ether oxygen precludes the same reduction pathway. Documented syntheses of related 2‑(p‑nitrophenoxy)ethylamines proceed via reactions of 2‑aminoethanols with p‑chloronitrobenzene (nucleophilic aromatic substitution) or via base‑catalyzed Smiles rearrangement of N‑(2‑hydroxyethyl)‑p‑nitrobenzenesulfonamides in aqueous acetone or CH2Cl2 with 18‑crown‑6‑complexed KOH [2]. The Smiles rearrangement kinetics have been characterized: at low base concentrations, general‑base‑catalyzed deprotonation of the spiro‑Meisenheimer intermediate (β = 0.18–0.35) is rate‑determining; at high base concentrations, base‑independent formation of the intermediate becomes rate‑limiting [3]. For N‑ethyl and N‑isopropyl substrates, a switch to specific‑base catalysis occurs in concentrated ethanolamine buffers, complicating scale‑up. These mechanistic differences mean that process development and yield optimization for the nitrophenoxy variant cannot simply adopt the nitrophenyl analog's protocol.

process chemistry intermediate synthesis route scouting

Pharmacological Activity Context: Antiarrhythmic Efficacy in Guinea Pig Model for the Nitrophenyl Analog and the Structural Basis for Divergent Ion‑Channel Interactions

2-[3-(4-Nitrophenyl)propylamino]ethanol (2‑APAEE) has demonstrated antiarrhythmic activity in a guinea pig model, inhibiting sodium borohydride‑induced arrhythmias and blocking the cardiac effects of propylamine . This compound serves as the direct synthetic precursor to Nifekalant hydrochloride (MS‑551; CAS 130656‑51‑8), a marketed class III antiarrhythmic agent (potassium channel blocker) introduced in Japan as Shinbit injection for serious ventricular arrhythmias [1]. In the Nifekalant synthesis, the nitrophenyl intermediate (I) is condensed with a pyrimidinedione electrophile (II) using NaOH in hot ethanol or methanol [1]. The nitrophenoxy target compound, bearing an ether oxygen at the corresponding position, introduces a different electron density distribution at the nitroaryl ring and an additional H‑bond acceptor that would alter its interaction with the pyrimidinedione coupling partner and, if carried through to the final product, modify the pharmacophore's interaction with the hERG/Kv11.1 potassium channel. Literature on pyridine isosteres of β‑adrenergic antagonists directly demonstrates that replacing a nitrophenyl group with a nitrophenoxy group (as in 3‑(p‑nitrophenoxy)‑1‑isopropylamino‑2‑propanol vs. 2‑(p‑nitrophenyl)‑1‑isopropylamino‑2‑ethanol) produces distinct pharmacological profiles [2], establishing a class‑level precedent for divergent biological activity.

cardiac pharmacology antiarrhythmic agents ion channel modulation

Procurement‑Relevant Application Scenarios for 2-[3-(4-Nitrophenoxy)propylamino]ethanol


Novel Antiarrhythmic Lead Discovery: Exploiting Ether Oxygen‑Dependent Ion‑Channel Pharmacology

In medicinal chemistry programs seeking novel class III antiarrhythmic agents, the target compound offers a structurally differentiated scaffold from the well‑characterized nitrophenyl intermediate used in Nifekalant synthesis [1]. The class‑level evidence from β‑adrenergic antagonist isosteres demonstrates that replacing a nitrophenyl group with a nitrophenoxy group yields distinct pharmacological profiles [2]. Research teams aiming to explore structure–activity relationships (SAR) around the hERG/Kv11.1 potassium channel or other cardiac ion channels should prioritize the nitrophenoxy variant specifically because the ether oxygen introduces an additional H‑bond acceptor (5 vs. 4) and alters the nitroaryl ring's electron density, both of which can modulate channel‑binding affinity and selectivity [3]. This compound enables SAR exploration that is inaccessible with the nitrophenyl analog alone.

Fluorescent Probe and Photochemical Tool Development: Leveraging Quantified Nitrophenoxy Quenching Behavior

The demonstrated difference in intramolecular fluorescence quenching efficiency between p‑nitrophenoxy and p‑nitrophenyl groups [4] positions the target compound as a candidate for developing fluorescent probes, photocleavable linkers, or photoaffinity labeling reagents. The conformational flexibility conferred by the C–O–C ether linkage, combined with the nitro group's electron‑withdrawing character, enables predictable through‑space charge‑transfer interactions that can be exploited in Förster resonance energy transfer (FRET)‑based assays or photoredox catalysis. Procurement for photophysical research applications should specify the nitrophenoxy variant because the nitrophenyl analog lacks the ether oxygen required to reproduce the quenching behavior characterized in Mutai's homologous series.

Synthetic Methodology Development: Smiles Rearrangement Mechanistic Studies and Route Optimization

The Smiles rearrangement pathway documented for 2‑(p‑nitrophenoxy)ethylamines [5] provides a mechanistically rich platform for process chemistry research. The target compound, with its N‑(2‑hydroxyethyl) substitution and propyl chain spacer, represents an intermediate substrate complexity between the simple N‑alkyl derivatives studied by Knipe et al. (where β = 0.18–0.35 for general‑base‑catalyzed deprotonation) [5] and more complex drug‑like molecules. Laboratories focused on developing scalable Smiles rearrangement protocols or studying spiro‑Meisenheimer intermediate kinetics should procure the nitrophenoxy compound specifically, as the nitrophenyl analog cannot undergo this rearrangement due to the absence of the ether leaving group.

Analytical Reference Standard and Impurity Profiling for Nifekalant‑Related Manufacturing

In the quality control of Nifekalant hydrochloride active pharmaceutical ingredient (API) manufacturing, the nitrophenoxy compound may arise as a process‑related impurity or degradation product if alternative synthetic routes involving nitrophenoxy intermediates are employed. Its distinct molecular weight (240.26 g/mol vs. 224.26 g/mol for the nitrophenyl intermediate) and unique MS fragmentation pattern [3] make it a valuable reference standard for impurity identification and quantification by HPLC‑MS or GC‑MS. Procurement of authenticated 2‑[3‑(4‑nitrophenoxy)propylamino]ethanol enables analytical method validation and ensures batch‑to‑batch consistency in API manufacturing under ICH Q7 guidelines.

Quote Request

Request a Quote for 2-[3-(4-Nitrophenoxy)propylamino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.